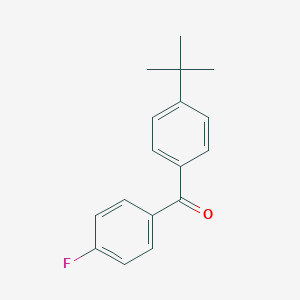

4-Tert-butyl-4'-Fluorobenzophenon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Tert-butyl-4’-fluorobenzophenone is an organic compound with the molecular formula C17H17FO. It is a derivative of phenol and is widely used in the polymer industry. This compound is monofunctional and is used to control molecular weight by limiting chain growth.

Wissenschaftliche Forschungsanwendungen

4-Tert-butyl-4’-fluorobenzophenone has several scientific research applications:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Tert-butyl-4’-fluorobenzophenone can be synthesized from 4-fluorobenzoyl chloride and 4-tert-butylphenylboronic acid using the Suzuki-Miyaura coupling reaction. The reaction is typically carried out in the presence of caesium carbonate and tetrakis(triphenylphosphine)palladium(0) in toluene at 100°C for 16 hours .

Industrial Production Methods

The industrial production of 4-tert-butyl-4’-fluorobenzophenone follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Tert-butyl-4’-fluorobenzophenone undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, especially at the fluorine-substituted position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and bromide ions in combination with cobalt(II) acetate or cerium(III) acetate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Wirkmechanismus

The mechanism of action of 4-tert-butyl-4’-fluorobenzophenone involves its interaction with specific molecular targets and pathways. For example, in polymer chemistry, it acts as a chain terminator, limiting the growth of polymer chains and controlling molecular weight. In biological systems, it may interact with enzymes or receptors, affecting their activity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-tert-Butylphenol: Similar in structure but lacks the fluorine substituent.

4-Fluorobenzophenone: Similar but lacks the tert-butyl group.

4-tert-Butylcatechol: Contains a catechol group instead of the benzophenone structure.

Uniqueness

4-Tert-butyl-4’-fluorobenzophenone is unique due to the presence of both the tert-butyl and fluorine substituents, which impart distinct chemical and physical properties. These substituents influence its reactivity, stability, and applications in various fields .

Biologische Aktivität

4-Tert-butyl-4'-fluorobenzophenone (CAS No. 16574-58-6) is an organic compound that belongs to the class of benzophenones, characterized by its unique structure featuring both a tert-butyl group and a fluorine atom. This compound is primarily utilized in the polymer industry but has garnered attention for its potential biological activities. Understanding its biological effects is crucial for assessing its safety and efficacy in various applications.

- Molecular Formula : C17H17FO

- Molecular Weight : 270.32 g/mol

- Structure : The presence of the tert-butyl and fluorine substituents significantly influences its chemical reactivity and stability.

The biological activity of 4-tert-butyl-4'-fluorobenzophenone may involve interactions with various biological targets, including enzymes and receptors. It has been suggested that this compound can affect molecular pathways through:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, altering metabolic pathways.

- Receptor Modulation : Interaction with receptors could modulate physiological responses, potentially influencing cell signaling pathways.

Cytotoxicity and Antiproliferative Effects

Research indicates that 4-tert-butyl-4'-fluorobenzophenone exhibits cytotoxic properties against various cancer cell lines. For instance:

- Study on MCF-7 Cells : In vitro studies demonstrated that this compound inhibited the proliferation of MCF-7 breast cancer cells, with an IC50 value indicating significant potency at micromolar concentrations .

- Mechanism : The cytotoxic effects are hypothesized to be mediated through apoptosis induction, leading to increased cell death in malignant cells.

Mutagenicity and Genotoxicity

Concerns regarding the mutagenic potential of benzophenone derivatives have been raised:

- Genotoxicity Tests : Some studies have suggested that similar compounds may exhibit mutagenic properties; however, specific data on 4-tert-butyl-4'-fluorobenzophenone remains limited. Further investigation into its mutagenic potential is warranted .

Comparative Analysis with Related Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-Tert-butylphenol | Lacks fluorine | Antioxidant properties |

| 4-Fluorobenzophenone | Lacks tert-butyl | Moderate cytotoxicity |

| 2,2-Dichloro-4-fluorobenzophenone | Chlorine substitution | Higher mutagenicity potential |

The comparative analysis highlights that while related compounds exhibit varying biological activities, the unique combination of tert-butyl and fluorine in 4-tert-butyl-4'-fluorobenzophenone may confer distinct properties worth exploring further.

Case Studies

- Case Study on Polymer Applications : In a study examining the use of 4-tert-butyl-4'-fluorobenzophenone in polymer synthesis, it was found to effectively control molecular weight by acting as a chain terminator during polymerization processes. This application indirectly suggests its stability and compatibility within biological systems .

- Pharmacological Investigations : A recent pharmacological study assessed the effects of benzophenone derivatives on cystic fibrosis transmembrane conductance regulator (CFTR) activity. While focused on different derivatives, findings suggest that structural modifications like those present in 4-tert-butyl-4'-fluorobenzophenone could enhance or inhibit CFTR function, indicating potential therapeutic applications .

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying the activity of 4-tert-butyl-4'-fluorobenzophenone. Key areas for future investigation include:

- Comprehensive Toxicological Studies : Detailed assessments of cytotoxicity, genotoxicity, and overall safety profiles.

- Mechanistic Studies : Exploration of specific molecular targets and pathways affected by this compound.

- Therapeutic Applications : Investigating potential uses in drug development, particularly in oncology or as modulators of enzyme activity.

Eigenschaften

IUPAC Name |

(4-tert-butylphenyl)-(4-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO/c1-17(2,3)14-8-4-12(5-9-14)16(19)13-6-10-15(18)11-7-13/h4-11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCLMQWXFWFIDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640555 |

Source

|

| Record name | (4-tert-Butylphenyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16574-58-6 |

Source

|

| Record name | (4-tert-Butylphenyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.